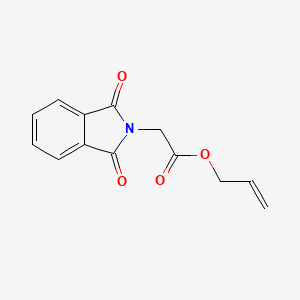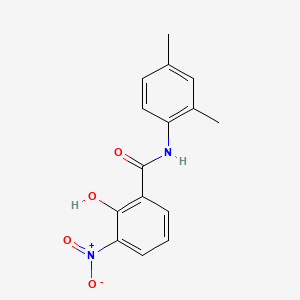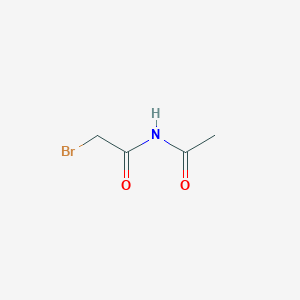
N-acetyl-2-bromoacetamide
Übersicht
Beschreibung
“N-acetyl-2-bromoacetamide” is a chemical compound that is often used as a brominating agent . It is also used as an oxidizing agent for primary and secondary alcohols .
Synthesis Analysis
The synthesis of “this compound” can be achieved through the Wohl-Ziegler bromination . This process involves the reaction between 2,3-dimethyl-2-butene and N-bromoacetamide in diethyl ether . The double bond of the substrate remains unchanged and one of the methyl groups is replaced by bromine .Molecular Structure Analysis
The molecular formula of “this compound” is CHBrNO . It has an average mass of 137.963 Da and a monoisotopic mass of 136.947617 Da .Chemical Reactions Analysis
“this compound” is involved in the Wohl-Ziegler bromination, a reaction that adds bromine at the allylic position of olefins or at the benzylic position of alkylated aromatic or heteroaromatic compounds . This reaction has been utilized in several total synthesis campaigns .Physical And Chemical Properties Analysis
“this compound” appears as a white to off-white crystalline powder . It is harmful if swallowed, inhaled, or absorbed through the skin . It may cause eye, skin, and respiratory tract irritation .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Synthesis of Derivatives: N-acetyl-2-bromoacetamide is involved in the synthesis of various chemical compounds. For example, it has been used in the synthesis of hexofuranose derivatives, demonstrating its utility in complex chemical transformations (Rank & Baer, 1974).
- Preparation of Novel Compounds: The compound is used in the preparation of novel chemical entities like N-(3-acetyl-2-thienyl)-2-bromoacetamide, contributing to the expansion of chemical libraries and potential applications in various fields (Eller & Holzer, 2006).
- Facilitating Chemical Reactions: It's also used in polymer-supported reactions, enabling transformations like the conversion of furan rings in certain compounds, showing its potential in facilitating selective chemical reactions (Santhanakrishnan, Mohankumar, & Narasimhan, 2016).
Biological and Pharmacological Aspects
- Binding Activity in Biological Molecules: The acetamide moiety in this compound is significant in binding activities within biological systems, as seen in the binding experiments with the GCN5 bromodomain, indicating a role in understanding protein-ligand interactions (Hudson, Martinez-Yamout, Dyson, & Wright, 2000).
- Study of Enzymatic Mechanisms: This compound has been used in probing the mechanism of enzymes like arylamine N-acetyltransferase, demonstrating its utility in biochemical research and understanding enzyme kinetics (Wang, Vath, Gleason, Hanna, & Wagner, 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-(2-bromoacetyl)acetamide plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as N-terminal acetyltransferases, which are responsible for the acetylation of proteins. This interaction is essential for the modification of protein structures, influencing their stability and function. Additionally, N-(2-bromoacetyl)acetamide can form covalent bonds with nucleophilic sites on proteins, leading to the formation of stable adducts .
Cellular Effects
N-(2-bromoacetyl)acetamide has been shown to affect various types of cells and cellular processes. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes, leading to alterations in metabolic pathways and gene expression profiles. These changes can impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of N-(2-bromoacetyl)acetamide involves its ability to form covalent bonds with biomolecules. This compound can act as an acetylating agent, transferring its acetyl group to target proteins. This modification can alter the protein’s structure and function, leading to changes in enzyme activity, protein-protein interactions, and gene expression. Additionally, N-(2-bromoacetyl)acetamide can inhibit or activate specific enzymes by binding to their active sites, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-bromoacetyl)acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(2-bromoacetyl)acetamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained modifications of cellular proteins, affecting cell function and viability .
Dosage Effects in Animal Models
The effects of N-(2-bromoacetyl)acetamide vary with different dosages in animal models. At low doses, the compound can induce specific biochemical changes without causing significant toxicity. At higher doses, N-(2-bromoacetyl)acetamide can exhibit toxic effects, including cellular damage and apoptosis. These adverse effects are dose-dependent and can be observed in various tissues and organs .
Metabolic Pathways
N-(2-bromoacetyl)acetamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modifying the activity of key enzymes in metabolic pathways. For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to alterations in energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, N-(2-bromoacetyl)acetamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues. The transport and distribution of N-(2-bromoacetyl)acetamide are essential for its biochemical activity and efficacy .
Subcellular Localization
N-(2-bromoacetyl)acetamide exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target proteins and enzymes, influencing its overall biochemical effects .
Eigenschaften
IUPAC Name |
N-acetyl-2-bromoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO2/c1-3(7)6-4(8)2-5/h2H2,1H3,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHMEXFXNKBTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626956 | |
| Record name | N-Acetyl-2-bromoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34002-90-9 | |
| Record name | N-Acetyl-2-bromoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-bromoacetyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



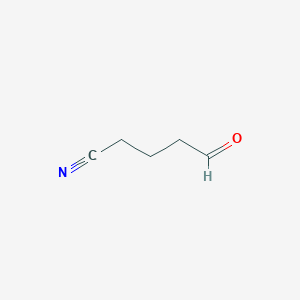

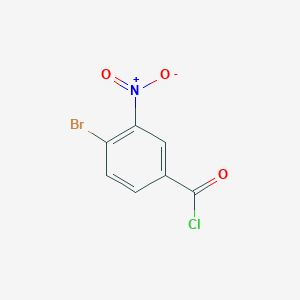
![[2-(Hexyloxy)phenyl]methanol](/img/structure/B3051403.png)



![Methyl 2-[[2-(2-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3051410.png)
![N-[1-(2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B3051411.png)

